molecular formula C17H24N6O2 B2860865 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 2034207-37-7

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2860865
CAS No.: 2034207-37-7
M. Wt: 344.419
InChI Key: HCYYJTSOMAPXTA-UHFFFAOYSA-N
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Description

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is an organic compound characterized by its unique molecular structure, composed of a pyrimidine ring, pyrazole moiety, and piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the dimethyl and oxo groups. The pyrazole moiety is synthesized separately and then coupled with the piperidine derivative. The final acetamide linkage is introduced through an amidation reaction, typically under mild conditions using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: For industrial-scale production, a streamlined approach utilizing continuous flow chemistry may be employed to enhance reaction efficiency and yield. Automated reactors allow precise control over reaction parameters, leading to a consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including:

  • Oxidation: The pyrimidine and pyrazole rings may be oxidized under strong oxidizing conditions, producing corresponding N-oxides.

  • Reduction: Reduction reactions targeting the carbonyl group in the oxopyrimidine ring can convert it into the corresponding alcohol.

  • Substitution: Electrophilic and nucleophilic substitutions on the pyrimidine and pyrazole rings are common, altering its substituents and thus its properties.

Common Reagents and Conditions: Typical reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Conditions often involve anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Major Products:

Scientific Research Applications

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide finds uses in several domains:

  • Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methods.

  • Biology: Functions as a tool in enzyme inhibition studies due to its ability to interact with biological macromolecules.

  • Medicine: Potential candidate for drug discovery, particularly for targeting specific proteins or receptors involved in disease pathways.

  • Industry: Applied in the development of novel materials and chemicals due to its versatile reactivity.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine and pyrazole rings facilitate binding to active sites, while the piperidine group enhances solubility and bioavailability. Pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar compounds include:

  • 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-piperidin-4-yl)acetamide: Lacks the pyrazole moiety, impacting its biological activity.

  • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide: Omits the pyrimidine ring, altering its chemical properties and applications.

  • 2-(4,5-dimethylpyrimidin-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide: Maintains structural similarities but differs in oxidation state, affecting reactivity.

Uniqueness: 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide's unique combination of functional groups offers distinct reactivity and biological activity compared to its analogs, making it a valuable compound in various fields of research and application.

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Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-11-8-15(21-20-11)22-6-4-14(5-7-22)19-16(24)9-23-10-18-13(3)12(2)17(23)25/h8,10,14H,4-7,9H2,1-3H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYYJTSOMAPXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CN3C=NC(=C(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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